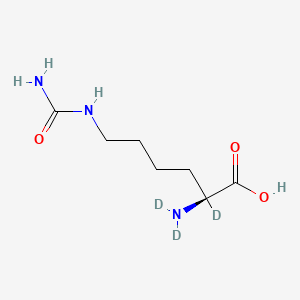

Homocitrulline-d3

Description

Properties

Molecular Formula |

C7H15N3O3 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

(2S)-6-(carbamoylamino)-2-deuterio-2-(dideuterioamino)hexanoic acid |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i5D/hD2 |

InChI Key |

XIGSAGMEBXLVJJ-QNHGGXHASA-N |

Isomeric SMILES |

[2H][C@](CCCCNC(=O)N)(C(=O)O)N([2H])[2H] |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Methodologies for Homocitrulline D3

Stereoselective Synthesis Routes for L-Homocitrulline-d3

The synthesis of L-homocitrulline fundamentally begins with the readily available and stereochemically pure starting material, L-lysine. A common and effective method involves the protection of the α-amino group, followed by carbamylation of the ε-amino group, and subsequent deprotection.

The stereochemical integrity of the α-carbon is maintained throughout this process, ensuring the final product is the desired L-enantiomer. This is crucial for its application as an internal standard, as it must mimic the stereochemistry of the endogenous analyte.

Strategies for Site-Specific Deuterium (B1214612) Incorporation (d3) in Homocitrulline

The synthesis of Homocitrulline-d3, specifically N6-carbamoyl-L-lysine-2,6,6-d3, requires the introduction of deuterium at two distinct positions: the α-carbon (C2) and the ε-methylene group (C6). This is typically achieved through a combination of synthetic steps using deuterated reagents or through catalyzed hydrogen-deuterium (H/D) exchange reactions.

Deuteration at the C6 Position:

A practical approach for introducing two deuterium atoms at the C6 position starts with a protected L-lysine derivative. The ε-amino group can be converted into a nitrile. This nitrile group can then be reduced using a deuterium source, such as deuterium gas (D2) with a suitable catalyst, to introduce two deuterium atoms at the C6 position, yielding 6,6-d2-lysine. researchgate.net This selectively deuterated lysine (B10760008) can then be used as the starting material for the synthesis of L-homocitrulline as described in section 2.1.

Deuteration at the C2 Position:

The introduction of a single deuterium atom at the α-carbon (C2) can be accomplished through enzymatic H/D exchange. nih.gov Enzymes such as aminotransferases can be employed in a deuterium oxide (D2O) medium. These enzymes can catalyze the reversible removal of the α-proton and its replacement with a deuterium atom from the solvent. nih.gov This method offers high site-selectivity and maintains the L-configuration of the amino acid. nih.gov The reaction is typically performed under mild conditions, using the deuterated L-homocitrulline (at the C6 position) as the substrate in a buffered D2O solution containing the enzyme and a cofactor like pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov

An alternative, non-enzymatic method involves H/D exchange under basic conditions in D2O, although this may risk racemization if not carefully controlled.

The final synthetic sequence would therefore involve the synthesis of 6,6-d2-L-lysine, its conversion to 6,6-d2-L-homocitrulline, and finally, the enzymatic α-deuteration to yield N6-carbamoyl-L-lysine-2,6,6-d3.

Advanced Spectroscopic and Chromatographic Techniques for Purity and Isotopic Enrichment Assessment of this compound

Following synthesis, it is imperative to assess the chemical purity, stereochemical integrity, and isotopic enrichment of this compound. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Chromatographic Techniques for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of the synthesized this compound. nih.gov Reversed-phase HPLC can be used to separate the final product from any remaining starting materials, reagents, or by-products. nih.gov To confirm the enantiomeric purity and ensure that the L-stereochemistry has been preserved, chiral chromatography is essential. chromatographytoday.com This can be achieved using chiral stationary phases (CSPs) that are specifically designed to separate enantiomers of amino acids. chromatographytoday.com

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Typical Stationary Phase | Mobile Phase Considerations |

| Reversed-Phase HPLC | Chemical Purity | C18 | Acetonitrile/water gradient with an ion-pairing agent like trifluoroacetic acid (TFA). |

| Chiral HPLC | Enantiomeric Purity | Chiral Crown Ether or Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Polar organic or polar ionic mobile phases. |

Spectroscopic Techniques for Structural Confirmation and Isotopic Enrichment:

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for confirming the structure and determining the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR):

¹H NMR is used to confirm the absence of proton signals at the deuterated positions (C2 and C6). The integration of the remaining proton signals provides a preliminary assessment of deuteration efficiency.

²H NMR will show signals corresponding to the incorporated deuterium atoms, confirming their presence and location within the molecule.

¹³C NMR is also valuable, as the signals for the deuterated carbons (CD and CD₂) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their non-deuterated counterparts. researchgate.net

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the synthesized this compound, confirming its elemental composition. rsc.org

Tandem mass spectrometry (LC-MS/MS) is the most direct method for quantifying isotopic enrichment. nih.govnih.gov By comparing the mass spectra of the deuterated standard with an unlabeled homocitrulline standard, the distribution of isotopologues (d0, d1, d2, d3) can be determined. researchgate.net The relative intensities of the ion peaks corresponding to these different isotopologues allow for a precise calculation of the isotopic purity. Commercial standards of this compound typically report an isotopic purity of ≥99% for deuterated forms (d1-d3).

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Parameter Measured | Expected Observation for this compound |

| ¹H NMR | Proton Signals | Attenuation or absence of signals at the chemical shifts corresponding to H-2 and H-6. |

| ²H NMR | Deuterium Signals | Presence of signals confirming deuterium at the 2 and 6 positions. |

| ¹³C NMR | Carbon Signals | Appearance of multiplets for C-2 and C-6 with an upfield shift. |

| HRMS | Accurate Mass | Corresponds to the calculated mass for C₇H₁₂D₃N₃O₃. |

| LC-MS/MS | Isotopic Distribution | Predominant ion peak corresponding to the mass of the d3 isotopologue. |

Advanced Analytical Techniques Utilizing Homocitrulline D3 As an Internal Standard

Mass Spectrometry-Based Quantification of Homocitrulline in Biological Matrices

Mass spectrometry (MS), coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the measurement of low-abundance molecules like homocitrulline in intricate biological matrices such as plasma, serum, and tissue homogenates. researchgate.net The core principle involves the ionization of the target analyte and its separation based on a mass-to-charge ratio, allowing for its unambiguous detection and quantification. The integration of a stable isotope-labeled internal standard like Homocitrulline-d3 is a cornerstone of robust method development, compensating for variability throughout the analytical process. youtube.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for homocitrulline quantification. nih.gov These methods typically involve a sample preparation step, such as protein precipitation or acid hydrolysis to measure total or protein-bound homocitrulline, followed by chromatographic separation and detection by MS/MS. researchgate.netresearchgate.net

The development of a robust LC-MS/MS method requires careful optimization of several parameters. For sample preparation, protocols often detail steps for the extraction of free homocitrulline or the liberation of protein-bound homocitrulline through acid hydrolysis. researchgate.net Chromatographic separation is crucial for resolving homocitrulline from isobaric interferences, which have the same mass. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for this purpose. nih.gov

Detection is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and the internal standard. For homocitrulline, common transitions include m/z 190.1 → 127.1 and 190.1 → 173.1. nih.gov The use of a stable isotope-labeled internal standard, which has a different mass but identical chemical properties and chromatographic behavior, is critical for accurate quantification. researchgate.net

Validation of these methods is performed according to stringent guidelines to ensure their reliability. Key validation parameters include linearity, accuracy, precision, sensitivity, and selectivity. nih.goviu.edu For instance, one validated method demonstrated excellent linearity over a range of 10 nmol/L to 1.6 μmol/L, with inter-assay coefficients of variation (CV) below 5.85% and accuracies (mean recoveries) between 97% and 106%. nih.gov

| Parameter | Finding | Reference |

| Linearity Range | 10 nmol/L to 1.6 μmol/L | nih.gov |

| Inter-Assay Precision (CV) | < 5.85% | nih.gov |

| Accuracy (Mean Recovery) | 97% to 106% | nih.gov |

| Run Time | 5.2 minutes | nih.gov |

| Internal Standard | d(7)-Citrulline | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) represents an alternative platform for the analysis of amino acids, including homocitrulline. A key requirement for GC-MS is the conversion of non-volatile analytes like amino acids into volatile and thermally stable derivatives. nih.gov This derivatization process is a critical step in the method development.

A common two-step derivatization procedure involves esterification followed by acylation. researchgate.net For example, amino acids can be derivatized with 2 M HCl in methanol (B129727) (CH3OH) and then with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov However, this standard procedure can cause the conversion of homocitrulline to lysine (B10760008), complicating accurate quantification. nih.gov Research has shown that reversing the order of derivatization—pentafluoropropionylation followed by methyl esterification—can enable the discrimination and simultaneous analysis of these amino acids. nih.gov

The use of deuterated reagents during derivatization, such as 2 M HCl in deuterated methanol (CD3OD), allows for the in situ preparation of stable isotope-labeled derivatives to serve as internal standards. nih.govresearchgate.net For example, this approach can generate trideutero-methyl ester PFP derivatives, which can be used to quantify the corresponding unlabeled analytes derived from the biological sample. nih.gov While powerful, GC-MS methods for homocitrulline must be carefully validated to account for potential analyte conversions during sample preparation. nih.gov

| Derivatization Step | Reagent | Conditions | Outcome | Reference |

| Step 1 (Procedure B) | Pentafluoropropionic anhydride (PFPA) in ethyl acetate | 30 min, 65 °C | Forms (N,O)-PFP derivatives | nih.gov |

| Step 2 (Procedure B) | 2 M HCl in CH3OH or CD3OD | 30 min, 80 °C | Esterifies carboxylic and activated Nureido groups | nih.gov |

In the fields of quantitative metabolomics and proteomics, which involve the large-scale study of small molecules and proteins, accuracy and reproducibility are paramount. nih.gov this compound, a deuterated form of homocitrulline, serves as an ideal stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantification. nih.gov Its utility stems from its near-identical physicochemical properties to the endogenous, unlabeled homocitrulline. researchgate.net When added to a sample at a known concentration at the beginning of the analytical workflow, this compound experiences the same sample processing variations, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer as the target analyte. youtube.com Because the SIL internal standard is chemically identical but mass-shifted, the mass spectrometer can distinguish between the two, and the ratio of their signal intensities is used for precise quantification. This approach, known as isotope dilution mass spectrometry, corrects for potential errors, leading to highly accurate and reliable data. wikipedia.org This is particularly crucial in metabolomic studies where homocitrulline levels may be compared across different patient groups or conditions. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision, qualifying it as a primary method for quantification. up.ac.zaosti.gov The fundamental principle involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing an unknown quantity of the natural, unlabeled analyte. wikipedia.orgrsc.org

After the spike is thoroughly mixed and equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer. osti.gov The instrument measures the ratio of the isotopic abundances of the analyte. britannica.com Since the amount of the added spike is known, the initial concentration of the analyte in the sample can be calculated from the altered isotope ratio of the mixture. up.ac.za

The key advantage of IDMS is that the quantification relies on the measurement of an isotope ratio rather than a signal intensity. This ratio is largely unaffected by sample loss during preparation or fluctuations in instrument response, as both the analyte and the internal standard are affected proportionally. nih.gov This makes IDMS exceptionally robust and reliable for quantifying analytes in complex biological matrices where significant sample cleanup is often required. osti.gov

Analytical robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. The use of a stable isotope-labeled internal standard like this compound is a key contributor to this robustness. A major challenge in bioanalysis, particularly with LC-MS, is the "matrix effect." nih.gov This phenomenon refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting components from the biological matrix (e.g., salts, phospholipids). nih.gov

Matrix effects can compromise the accuracy and precision of a quantitative method. nih.gov this compound is instrumental in mitigating these effects. Because it co-elutes with the unlabeled homocitrulline and has virtually identical ionization characteristics, any suppression or enhancement it experiences will mirror that of the analyte. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, or cancelled out. youtube.com

Methods for evaluating matrix effects often involve post-column infusion experiments, where a constant flow of the analyte is introduced into the mass spectrometer while a blank, extracted matrix sample is injected. nih.govresearchgate.net Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement. By comparing the matrix effect on the analyte versus its stable isotope-labeled internal standard, analysts can confirm that the internal standard effectively compensates for these interferences, thereby ensuring the method's accuracy and robustness. nih.gov

This compound as a Stable Isotope Internal Standard in Quantitative Metabolomics and Proteomics

High-Resolution Chromatographic Separation of Homocitrulline and Analogs (e.g., HILIC)

Effective chromatographic separation is a prerequisite for the accurate mass spectrometric quantification of homocitrulline, especially to resolve it from structurally similar amino acids and isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be a particularly effective technique for retaining and separating polar compounds like homocitrulline. nih.govthermofisher.com

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous solvent. thermofisher.com This creates a water-enriched layer on the surface of the stationary phase, and analyte retention is based on a partitioning mechanism between this layer and the bulk mobile phase. The elution order in HILIC is generally the opposite of that in traditional reversed-phase chromatography. thermofisher.com

This technique has been successfully applied to separate homocitrulline from other plasma components and its structural analog, citrulline. nih.govresearchgate.net For example, a HILIC-based method achieved baseline separation of homocitrulline, allowing for its quantification within a short run time of 5.2 minutes. nih.gov The development of high-throughput HILIC methods, sometimes using fused-core column technology, has enabled the rapid and sensitive analysis of hundreds of samples per day, which is essential for large-scale clinical and metabolomic studies. rsc.org

| Technique | Stationary Phase Type | Mobile Phase Composition | Key Advantage for Homocitrulline | Reference |

| HILIC | Polar (e.g., Diol, Silica) | High organic (e.g., >60% Acetonitrile) with aqueous buffer | Excellent retention and separation of polar analytes like homocitrulline and its analogs from complex matrix components. | nih.govthermofisher.comrsc.org |

Methodological Considerations for Sample Preparation in Research Settings

The accurate quantification of homocitrulline in biological samples using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critically dependent on meticulous sample preparation. researchgate.netnih.gov The primary goals of sample preparation are to remove interfering substances from the complex biological matrix, concentrate the analyte of interest, and ensure that both the analyte (homocitrulline) and the internal standard (this compound) are in a suitable solvent for analysis. thermofisher.cntexilajournal.com The use of a stable isotope-labeled internal standard like this compound is considered ideal because it shares similar physicochemical properties with the target analyte, which helps to compensate for variations in sample extraction and potential matrix effects during analysis. texilajournal.comclearsynth.com

A crucial step in the workflow is the addition of the internal standard. This compound should be added to the sample at the earliest possible stage of the preparation process. This ensures that it undergoes the same procedural losses as the endogenous homocitrulline, thereby providing the most accurate correction for recovery and ionization variability.

Common biological matrices for homocitrulline analysis include plasma, serum, urine, and tissue homogenates. researchgate.netcellbiolabs.comnih.gov The choice of preparation method is often dictated by the matrix type and the specific research question, such as whether to measure free homocitrulline or total homocitrulline (which includes protein-bound forms).

Protein Precipitation

Protein precipitation is a widely used technique to remove the bulk of proteins from biological fluids like plasma and serum, which can otherwise interfere with the analysis. restek.com This method involves adding a precipitating agent, typically an organic solvent or an acid, to the sample. texilajournal.comrestek.com

Methodological considerations include the choice of precipitating agent, the ratio of the agent to the sample volume, and centrifugation conditions. Methanol is a common choice for precipitating proteins in plasma samples for amino acid analysis. iu.edu For instance, a two-step sample preparation method might involve using a high volume of methanol (e.g., eleven times the plasma volume) to effectively precipitate proteins and extract amino acids. iu.edu Another approach involves using sulfosalicylic acid to deproteinize plasma samples before analysis. restek.com After adding the precipitating agent, the sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins, leaving the analyte and internal standard in the supernatant. iu.eduthermofisher.com The clear supernatant is then typically transferred for direct injection or further cleanup. thermofisher.comsigmaaldrich.com

| Parameter | Method 1: Organic Solvent | Method 2: Acid Precipitation | Source(s) |

| Sample Type | Plasma | Plasma | restek.comiu.edu |

| Precipitating Agent | Methanol | 30% Sulfosalicylic Acid | restek.comiu.edu |

| Procedure | 540 µL of methanol added to 50 µL of plasma. | 5 µL of 30% sulfosalicylic acid added to 50 µL of plasma. | restek.comiu.edu |

| Post-Precipitation | Supernatant is diluted with mobile phase B. | Supernatant is mixed with internal standard and mobile phase B. | restek.comiu.edu |

| Centrifugation | 10,000 rcf for 20 minutes at 4°C. | 4200 rpm for 10 minutes. | restek.comiu.edu |

| Internal Standard | Added to the supernatant after precipitation. | Added to the supernatant after precipitation. | restek.comiu.edu |

This table presents generalized protocols based on common techniques for amino acid analysis. Specific details may vary between laboratories.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more selective sample cleanup technique used to isolate analytes from a sample matrix based on their physical and chemical properties. thermofisher.cnnih.gov For amino acids like homocitrulline, ion-exchange SPE is particularly effective. nih.gov

In this method, a sample, often after protein precipitation, is loaded onto an SPE cartridge. Silica-based strong cationic exchange cartridges are commonly used for amino acid extraction. nih.gov The pH of the sample loaded onto the cartridge is a critical parameter that affects recovery and reproducibility. nih.gov For instance, mixing a plasma sample with 0.1 mol/L acetic acid (to achieve a pH of 2.8) before loading onto a strong cationic exchange cartridge has been shown to yield satisfactory recoveries for many amino acids. nih.gov After loading, interfering substances are washed away with appropriate solvents, and the purified analyte is then eluted with a final solvent. The eluate containing homocitrulline and this compound is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.

| Step | Description | Reagents/Conditions | Source(s) |

| Cartridge Type | Silica-based strong cationic exchange. | HyperSep C18 (for wine samples). | thermofisher.cnnih.gov |

| Sample Loading | Plasma mixed with acetic acid and loaded. | pH adjusted to ~2.8. | nih.gov |

| Washing | Cartridge is washed to remove interfering compounds. | Specific wash solvents vary based on the matrix and analyte. | thermofisher.cnnih.gov |

| Elution | Analyte is eluted from the cartridge. | Elution solvent is chosen to release the bound analyte. | nih.gov |

| Post-Elution | Eluate is evaporated and reconstituted. | Reconstitution solvent is typically the initial mobile phase. | nih.gov |

| Recovery | Total recoveries range from 33.6% to 107.7% for various amino acids. | Varies by amino acid and specific protocol. | nih.gov |

This table summarizes a general SPE workflow for amino acid analysis. The specific sorbents and solvents must be optimized for each application.

Hydrolysis for Total Homocitrulline Measurement

In many research contexts, particularly those related to protein carbamylation, the quantity of interest is the total homocitrulline, which includes homocitrulline residues that are part of protein chains. nih.govnih.gov To measure this, an acid hydrolysis step is required to break the peptide bonds and release the protein-bound homocitrulline.

This process involves incubating the sample (e.g., dialyzed serum or tissue homogenate) in strong acid, such as 6 M hydrochloric acid (HCl), at a high temperature (e.g., 110°C) for an extended period (e.g., 18-24 hours). researchgate.net It is crucial that the internal standard, this compound, be added after the hydrolysis step but before any subsequent cleanup. This is because the deuterated standard, being a free amino acid, would not accurately reflect the release of homocitrulline from proteins during hydrolysis. Following hydrolysis, the acid must be completely removed, typically by evaporation under nitrogen, as it can interfere with the subsequent chromatographic analysis. researchgate.net The dried hydrolysate is then reconstituted for LC-MS/MS analysis. researchgate.net

Derivatization

For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids like homocitrulline must be chemically modified in a process called derivatization to increase their volatility. nih.gov A two-step derivatization procedure may involve esterification followed by acylation. For example, amino acids can be treated with 2 M HCl in methanol (CH3OH) and then with pentafluoropropionic anhydride (PFPA). nih.gov Interestingly, this procedure can be adapted to create deuterated internal standards in situ by using deuterated methanol (CD3OD) for the esterification step, which would form trideutero-methyl esters. nih.gov However, it is important to note that certain acidic conditions can convert homocitrulline to lysine, which necessitates careful optimization of the derivatization protocol to ensure accurate quantification. nih.gov

Investigation of Homocitrulline Biosynthesis and Metabolic Pathways Using Deuterated Tracers

Elucidation of Non-Enzymatic Carbamylation Mechanisms Leading to Homocitrulline Formation

Homocitrulline is not a primary product of gene translation but is formed post-translationally through a non-enzymatic process known as carbamylation. researchgate.netresearchgate.net This reaction involves the covalent attachment of isocyanic acid to free amino groups on proteins. pnas.orgresearchgate.net

The reactive molecule central to homocitrulline formation is isocyanic acid, which is generated in the body through two primary pathways. researchgate.netpnas.org

Urea (B33335) Degradation : Urea, a major end-product of nitrogen metabolism, can spontaneously and slowly dissociate in aqueous solution to form isocyanic acid and ammonia (B1221849). pnas.orgresearchgate.net In conditions where urea levels are elevated, such as in patients with kidney dysfunction, the concentration of isocyanic acid increases, leading to a higher rate of carbamylation. wikipedia.orgbiosyn.com

Thiocyanate (B1210189) Oxidation : During inflammation, the enzyme myeloperoxidase (MPO) is released by neutrophils. wikipedia.orgbiosyn.com MPO can utilize thiocyanate (SCN⁻), a pseudohalide found in various dietary sources, and hydrogen peroxide (H₂O₂) as co-substrates to produce cyanate (B1221674)/isocyanic acid. researchgate.netwikipedia.orgbiosyn.com This pathway links inflammation directly to the process of protein carbamylation. caymanchem.compnas.org

Table 1: Sources of Isocyanic Acid for Carbamylation

| Source | Precursor(s) | Key Conditions/Enzymes | Description |

| Inorganic Pathway | Urea | Elevated urea levels (e.g., uremia) | Spontaneous chemical equilibrium reaction where urea dissociates into isocyanic acid and ammonia. pnas.orgresearchgate.net |

| Enzymatic Pathway | Thiocyanate (SCN⁻) + Hydrogen Peroxide (H₂O₂) | Myeloperoxidase (MPO) | MPO, released during inflammation, catalyzes the oxidation of thiocyanate to form isocyanic acid. researchgate.netwikipedia.orgbiosyn.com |

The primary targets for carbamylation by isocyanic acid are the free amino groups of amino acids and proteins. pnas.org The ε-amino group of lysine (B10760008) residues within polypeptide chains is particularly susceptible to this modification. caymanchem.compnas.orgresearchgate.net The reaction between isocyanic acid and a lysine residue results in the formation of a homocitrulline residue, which is structurally similar to citrulline but with an additional methylene (B1212753) group in its side chain. wikipedia.orgbiosyn.com This irreversible modification neutralizes the positive charge of the lysine residue, which can alter the protein's structure and function. researchgate.netnih.gov

Tracing Homocitrulline Turnover and Degradation Pathways in Biological Systems

The turnover of homocitrulline is intrinsically linked to the degradation of carbamylated proteins. The rate of protein turnover varies significantly, with some proteins having half-lives of months or years (e.g., collagen) while others are short-lived. youtube.com Faulty, damaged, or specifically signaled proteins are targeted for degradation. nih.gov The two main cellular pathways for protein degradation are the ubiquitin-proteasome system and lysosomal proteolysis. nih.gov

Ubiquitin-Proteasome Pathway : This is the major pathway for selective degradation of cytosolic and nuclear proteins. nih.gov Proteins targeted for destruction are tagged with a chain of ubiquitin molecules, which marks them for degradation by a large protease complex called the proteasome. nih.gov It is presumed that carbamylated proteins recognized as abnormal could be processed through this system.

Lysosomal Proteolysis : Lysosomes contain digestive enzymes that break down extracellular proteins and cellular organelles. nih.gov Through a process called autophagy, portions of the cytoplasm and organelles are enclosed in vesicles that fuse with lysosomes, where their contents are degraded. nih.gov This pathway contributes to the slow, non-selective turnover of long-lived proteins. nih.gov

Once carbamylated proteins are broken down, free homocitrulline is released. As a non-proteinogenic amino acid, it can be excreted from the body, with notable amounts detected in the urine, especially in individuals with certain metabolic disorders. wikipedia.orgbiosyn.comtaylorandfrancis.com

Table 2: Major Protein Degradation Pathways

| Pathway | Location | Selectivity | Mechanism |

| Ubiquitin-Proteasome System | Cytosol and Nucleus | Highly selective for short-lived, regulatory, or abnormal proteins. | Proteins are tagged with ubiquitin and then degraded by the proteasome complex. nih.gov |

| Lysosomal Proteolysis (Autophagy) | Cytoplasm | Generally non-selective, involved in turnover of long-lived proteins and organelles. | Cellular components are engulfed into autophagosomes, which fuse with lysosomes for degradation. nih.gov |

Research on the Interplay of Homocitrulline with Urea Cycle Metabolites (Ornithine, Citrulline, Arginine)

Homocitrulline levels are significantly influenced by the status of the urea cycle. In certain inborn errors of metabolism, the connection becomes evident. In disorders like lysinuric protein intolerance and hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, a primary defect leads to a depletion of the ornithine supply. wikipedia.orgnih.govnih.gov This depletion causes the accumulation of carbamoyl (B1232498) phosphate (B84403), an early intermediate in the urea cycle. wikipedia.orgbiosyn.com The excess carbamoyl phosphate can then react with the ε-amino group of lysine to form homocitrulline, leading to elevated levels of homocitrulline in the blood and urine (homocitrullinuria). wikipedia.orgtaylorandfrancis.comnih.gov This indicates a metabolic spillover pathway where precursors of the urea cycle are shunted towards homocitrulline synthesis when the cycle is impaired. biosyn.comnih.gov Supplementation with urea cycle intermediates like citrulline and arginine is a strategy used to manage ammonia levels, which can indirectly affect these alternative pathways. researchgate.netucl.ac.uk

Table 3: Homocitrulline in Urea Cycle-Related Disorders

| Disorder | Primary Defect | Key Affected Metabolites | Impact on Homocitrulline |

| Lysinuric Protein Intolerance | Impaired transport of lysine, arginine, and ornithine. wikipedia.orgnih.gov | Depleted ornithine, elevated plasma lysine. nih.gov | Increased carbamoyl phosphate leads to enhanced synthesis of homocitrulline. wikipedia.orgnih.gov |

| HHH Syndrome | Deficiency of the mitochondrial ornithine transporter. nih.gov | Elevated ornithine (in plasma), hyperammonemia, depleted intramitochondrial ornithine. wikipedia.orgnih.gov | Accumulation of carbamoyl phosphate results in homocitrullinuria. wikipedia.orgbiosyn.comtaylorandfrancis.com |

Quantitative Studies of Homocitrulline Fluxes using Stable Isotope Tracers

Quantitative analysis of metabolic fluxes provides a dynamic view of metabolic activity that goes beyond simple concentration measurements. nih.govnih.gov Stable isotope tracers are essential tools for these studies. researchgate.netisotope.com To quantify homocitrulline fluxes, a known amount of a stable isotope-labeled version of the molecule, such as Homocitrulline-d3, is introduced into the biological system. caymanchem.com

The principle of isotope dilution mass spectrometry is then applied. After a period of equilibration, a sample is collected, and the ratio of the labeled tracer (this compound) to the unlabeled, naturally occurring homocitrulline is measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net Because the amount of the added tracer is known, this ratio allows for the precise calculation of the absolute concentration of endogenous homocitrulline. By taking measurements over time, researchers can determine the rates of appearance (synthesis) and disappearance (turnover/degradation) of homocitrulline, thereby quantifying its metabolic flux. nih.govbiorxiv.org

Table 4: Illustrative Data for Quantitative Analysis of Homocitrulline

| Sample ID | Time Point (hours) | [this compound] (spiked, ng/mL) | Measured [Unlabeled Homocitrulline] (ng/mL) | Calculated Total Homocitrulline Pool (ng/mL) |

| Control-1 | 0 | 50.0 | 15.2 | 15.2 |

| Control-2 | 4 | 50.0 | 18.5 | 18.5 |

| Uremic-1 | 0 | 50.0 | 45.8 | 45.8 |

| Uremic-2 | 4 | 50.0 | 52.3 | 52.3 |

This table is for illustrative purposes to demonstrate how data from a quantitative stable isotope tracer study would be presented and does not represent actual experimental results.

Research on Homocitrullination As a Post Translational Protein Modification

Characterization of Protein-Bound Homocitrulline Residues in Research Models

The identification and characterization of homocitrullinated proteins are fundamental to understanding their biological roles. Research models, ranging from patient-derived tissues to in vitro systems, have been crucial in this endeavor.

In clinical research, particularly in the context of rheumatoid arthritis (RA), tissue samples from patients serve as a primary model. Studies have successfully identified and quantified protein-bound homocitrulline in synovial tissues and rheumatoid nodules from RA patients. nih.govnih.gov High-performance liquid chromatography (HPLC) analysis of hydrolyzed tissue from an erosive RA patient revealed the presence of homocitrulline alongside citrulline. nih.gov Interestingly, while citrulline levels varied significantly and were higher in more erosive tissues, homocitrulline levels remained relatively constant across different tissue samples from the same patient. nih.gov This suggests distinct regulatory mechanisms and roles for these two modifications in the disease process.

In vitro and animal models are also extensively used. Global mapping of homocitrullination in mouse tissues using mass spectrometry has identified 81 homocitrullination sites on 63 different proteins, creating the largest dataset of this modification to date. researchgate.net Furthermore, in vitro models using cell cultures have demonstrated that homocitrullination can be induced. For instance, studies have shown that myeloid-derived suppressor cells (MDSCs) in a tumor microenvironment can induce homocitrullination in tumor cells through the action of myeloperoxidase (MPO). nih.gov Recombinant proteins can also be homocitrullinated in vitro by incubation with potassium cyanate (B1221674) to serve as standards or for functional studies. nih.gov

These research models are essential for identifying specific proteins that undergo homocitrullination and for pinpointing the exact lysine (B10760008) residues that are modified, laying the groundwork for more detailed functional analyses. The use of isotopically labeled standards, such as those derived from Homocitrulline-d3, is critical in these models for accurate quantification by mass spectrometry. nih.gov

Comparative Biochemical Analysis of Homocitrullination versus Citrullination

Homocitrulline is structurally very similar to citrulline, differing by only a single methylene (B1212753) group in its side chain. researchgate.netcaymanchem.com Both modifications result in the loss of a positive charge from a basic amino acid residue (lysine for homocitrulline, arginine for citrulline), which can significantly impact protein structure and function. researchgate.netwikipedia.org Despite these similarities, their formation, biochemistry, and analytical detection involve distinct considerations.

The primary distinction between homocitrullination and citrullination lies in their formation mechanisms.

Citrullination is an enzymatic process. It is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs), which convert arginine residues to citrulline. nih.govwikipedia.orgmdpi.com This process is tightly regulated by cellular factors, such as intracellular calcium levels. nih.gov

Homocitrullination , also known as carbamylation, is a non-enzymatic chemical reaction. nih.govresearchgate.netacs.org It occurs when the ε-amino group of a lysine residue reacts with isocyanic acid. nih.govelte.hu Isocyanic acid can be generated in the body from the breakdown of urea (B33335) or through the oxidation of thiocyanate (B1210189) by the enzyme myeloperoxidase (MPO), particularly at sites of inflammation. wikipedia.orgcaymanchem.commdpi.com

A key similarity is the functional consequence of the modification: the conversion of a positively charged amino acid to a neutral one. This charge neutralization alters the protein's isoelectric point, hydrophobicity, and ability to form hydrogen bonds, which can lead to significant changes in protein folding, conformation, and interactions with other molecules. researchgate.netwikipedia.orgmdpi.com

Table 1: Comparison of Homocitrullination and Citrullination

| Feature | Homocitrullination (Carbamylation) | Citrullination (Deimination) |

|---|---|---|

| Precursor Amino Acid | Lysine | Arginine |

| Resulting Amino Acid | Homocitrulline | Citrulline |

| Mechanism | Non-enzymatic chemical reaction with isocyanic acid nih.govacs.org | Enzymatic reaction catalyzed by Peptidylarginine Deiminases (PADs) nih.govwikipedia.org |

| Key Reactant/Enzyme | Isocyanic acid (from urea or MPO-catalyzed oxidation of thiocyanate) wikipedia.orgmdpi.com | PAD enzymes (calcium-dependent) nih.govmdpi.com |

| Charge Change | Loss of a positive charge (+1 to 0) researchgate.netmdpi.com | Loss of a positive charge (+1 to 0) wikipedia.orgmdpi.com |

| Structural Difference | Homocitrulline has one additional methylene group (CH₂) in its side chain compared to citrulline researchgate.netcaymanchem.com |

The structural similarity between homocitrulline and citrulline, as well as their respective precursors, presents a challenge for analytical methods. However, several strategies have been developed for their accurate discrimination and quantification.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is the primary tool for identifying and distinguishing these modifications at the molecular level. acs.orgelte.hu

Mass Difference: Citrullination of arginine results in a mass increase of +0.9840 Da, while carbamylation of lysine results in a mass increase of +43.0058 Da. wikipedia.org The resulting homocitrulline and citrulline residues themselves differ in mass by approximately 14 Da (one CH₂ group). nih.gov High-resolution mass spectrometers are essential to confidently distinguish the small mass shift of citrullination from natural isotopic peaks. wikipedia.org

Fragmentation Patterns: During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), both citrullinated and homocitrullinated peptides can exhibit a characteristic neutral loss of isocyanic acid (HNCO). nih.govnih.gov While this shared feature can be used as a marker, it doesn't distinguish between the two. However, detailed analysis of the full fragmentation spectrum allows for unambiguous sequence identification. Researchers have noted a "citrulline effect," where cleavage C-terminal to a citrulline residue is significantly enhanced, aiding in its identification. acs.orgnih.gov A similar, though less conclusive, effect has been investigated for homocitrulline. acs.orgnih.gov

Chromatography and Derivatization:

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify protein-bound citrulline and homocitrulline after acid hydrolysis of tissue samples. nih.gov This method provides quantitative data on the total amount of each modified amino acid in a given sample.

Gas Chromatography-Mass Spectrometry (GC-MS): Chemical derivatization techniques coupled with GC-MS offer another avenue for discrimination. One method involves reversing the typical two-step derivatization process. By first reacting the amino acids with pentafluoropropionic anhydride (B1165640) (PFPA) and then performing methyl esterification, it is possible to generate distinct derivative products for citrulline and homocitrulline, allowing for their separation and discrimination from their precursors, ornithine and lysine. nih.govmdpi.comconsensus.app This approach also allows for the in situ preparation of deuterated internal standards, such as those from this compound, to ensure accurate quantification. nih.gov

Impact of Homocitrullination on Protein Structural Dynamics and Functional Conformation: A Computational and Experimental Research Perspective

The conversion of a positively charged lysine to a neutral homocitrulline residue can profoundly disrupt a protein's structure and, consequently, its function. This alteration can affect everything from protein folding and stability to interactions with other proteins and biomolecules. researchgate.netresearchgate.net Research in this area combines computational modeling with experimental biophysical and biochemical techniques to elucidate these effects.

Computational methods are powerful tools for predicting and analyzing the three-dimensional structures of proteins and their dynamic behavior. nih.gov

Computational Modeling: For proteins without experimentally determined structures, computational modeling can generate predictive models. einsteinmed.eduresearchgate.net By introducing a homocitrulline modification into such a model, researchers can hypothesize about its structural consequences. These models can then guide further experimental work, such as identifying key residues for site-directed mutagenesis to mimic or prevent the effects of homocitrullination. The ultimate goal is to understand the relationship between the protein's modified structure and its altered activity. mdpi.com

Experimental techniques are essential to validate computational predictions and provide direct measurements of the effects of homocitrullination.

Immunochemical Methods: Techniques like ELISA and Western blotting, using antibodies specific for homocitrulline (also referred to as anti-carbamylated protein antibodies), can detect and quantify homocitrullinated proteins in complex biological samples. researchgate.netresearchgate.net These methods are valuable for confirming the presence of the modification in research models.

Mass Spectrometry (MS): As a core biochemical tool, MS is used not only for identification but also for structural analysis. By comparing the fragmentation patterns of modified versus unmodified peptides, researchers can infer changes in local conformation. acs.orgnih.gov Quantitative proteomics approaches, often using isotopically labeled standards, can measure how the abundance of homocitrullination changes under different physiological or pathological conditions.

Methodologies for Detection and Quantification of Protein Homocitrullination in Research Samples

The detection and quantification of protein homocitrullination, a non-enzymatic post-translational modification (PTM) resulting from carbamylation, are crucial for understanding its role in physiology and pathology. creative-proteomics.comfrontiersin.org Carbamylation involves the binding of isocyanic acid to the primary amine groups of proteins, most notably the ε-amino group of lysine residues, forming homocitrulline. researchgate.netnih.gov Given the subtlety of this modification and its structural similarity to other PTMs like citrullination, highly sensitive and specific analytical methods are required for its accurate assessment in complex biological samples. researchgate.netnih.govacs.org Key methodologies employed in research include mass spectrometry-based techniques, immunochemical assays, and colorimetric methods.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a cornerstone for the analysis of protein carbamylation, offering high sensitivity and specificity for identifying and quantifying homocitrulline. creative-proteomics.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently employed approach, enabling the analysis of homocitrulline in various biological matrices such as plasma, serum, urine, and tissue hydrolysates. researchgate.netnih.govresearchgate.net

The general workflow for LC-MS/MS analysis involves:

Sample Preparation: Proteins are typically extracted from the biological sample and subjected to acid hydrolysis to break them down into their constituent amino acids, thereby releasing both free and protein-bound homocitrulline for total quantification. researchgate.net Care must be taken during sample preparation, as the use of urea can lead to artificial carbamylation, confounding results. frontiersin.orgionsource.com

Chromatographic Separation: The resulting hydrolysate is injected into a liquid chromatography system. Techniques such as hydrophilic interaction liquid chromatography (HILIC) or separation on a cyano column are used to separate homocitrulline from other amino acids and interfering substances prior to detection. nih.govnih.gov

Mass Spectrometric Detection: The separated analytes are ionized and analyzed by a tandem mass spectrometer. Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for homocitrulline and an internal standard (like d7-citrulline or ²H₂-citrulline) are monitored. nih.govnih.gov This provides excellent specificity, overcoming issues seen in older colorimetric methods where other compounds could co-elute and interfere with the measurement. nih.gov

Advanced MS-based strategies have also been developed to enhance the detection of homocitrullination sites. One such method involves a biotin (B1667282) thiol tag that assists in the enrichment of homocitrullinated peptides from complex mixtures, allowing for a more comprehensive analysis of the "carbamylome". researchgate.net This approach has successfully identified hundreds of citrullination sites and dozens of homocitrullination sites in a single study. researchgate.net

| Parameter | Method 1 (Urine) nih.gov | Method 2 (Plasma) nih.gov |

|---|---|---|

| Chromatography | Cyano column, isocratic elution | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Analysis Time | 7 minutes | 5.2 minutes |

| Homocitrulline Transitions (m/z) | 190 > 84; 190 > 127 | 190.1 > 127.1; 190.1 > 173.1 |

| Internal Standard | ²H₂-Citrulline | d(7)-Citrulline |

| Linearity | Up to 100 µmol/L | 10 nmol/L to 1.6 µmol/L |

| Precision (CV%) | Intraday & Interday < 10% | Inter-assay < 5.85% |

| Accuracy (Recovery) | Not specified | 97% to 106% |

Immunochemical Methods

Immunochemical techniques, such as enzyme-linked immunosorbent assay (ELISA) and Western blotting, provide a targeted approach for detecting and quantifying homocitrullinated proteins. creative-proteomics.com These methods rely on the generation of antibodies that specifically recognize epitopes containing homocitrulline. creative-proteomics.commdpi.com

ELISA: In this format, either a carbamylated protein is coated onto a microplate to capture and quantify specific antibodies (known as anti-carbamylated protein antibodies or anti-CarP) from a sample, or capture antibodies are used to bind homocitrullinated proteins from a sample, which are then detected with a secondary antibody. clinexprheumatol.org This method has been instrumental in identifying anti-CarP antibodies in the sera of patients with rheumatoid arthritis, suggesting that homocitrullinated proteins in the joints act as autoantigens. mdpi.comclinexprheumatol.org

Western Blotting: This technique allows for the detection of specific homocitrullinated proteins after they have been separated by size via gel electrophoresis. Proteins are transferred to a membrane, which is then probed with an anti-homocitrulline antibody. creative-proteomics.com

Immunohistochemistry: This method uses antibodies to visualize the location of carbamylated proteins within tissue sections, revealing extensive staining in the synovial tissue of both rheumatoid arthritis patients and controls. clinexprheumatol.org

The development of highly specific monoclonal antibodies is critical for the success of these assays, as cross-reactivity with other modifications can be a challenge. nih.gov Studies have focused on creating antibodies that can reliably detect single homocitrulline residues within a protein. nih.gov

Colorimetric Assays

For more routine or high-throughput screening, colorimetric assay kits are commercially available. cellbiolabs.comantibodies-online.com These assays offer a simpler and more accessible method for measuring total homocitrulline and citrulline in biological samples, though they may lack the specificity of MS-based methods. cellbiolabs.comantibodies-online.com

The general principle of these kits involves:

Treating the sample (e.g., plasma, serum, urine, or cell lysates) with reagents like Proteinase K to release free homocitrulline residues from proteins. cellbiolabs.comantibodies-online.com

Adding proprietary assay reagents that react with both homocitrulline and citrulline under heat. antibodies-online.com

This reaction produces a colored product (a chromophore). cellbiolabs.comantibodies-online.com

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540-560 nm). antibodies-online.com

The concentration of homocitrulline/citrulline in the unknown samples is then determined by comparing their absorbance values to a standard curve generated with known concentrations of homocitrulline or citrulline. cellbiolabs.comantibodies-online.com

These kits typically have a detection sensitivity in the micromolar range (e.g., 37.5 µM). cellbiolabs.comantibodies-online.com While convenient, they measure total homocitrulline and citrulline together and cannot identify the specific sites of protein modification.

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass-based detection of specific molecular fragments. nih.govnih.gov | High sensitivity and specificity; can identify specific modification sites; absolute quantification possible. creative-proteomics.comresearchgate.netnih.gov | Requires expensive equipment; complex sample preparation; potential for artificial modification. frontiersin.orgionsource.com |

| Immunochemical (ELISA, Western Blot) | Detection using antibodies specific for homocitrulline-containing epitopes. creative-proteomics.commdpi.com | High throughput (ELISA); can detect intact proteins; provides spatial information (Immunohistochemistry). creative-proteomics.comclinexprheumatol.org | Dependent on antibody specificity and availability; generally semi-quantitative; may not distinguish between different modified proteins. nih.gov |

| Colorimetric Assay | Chemical reaction produces a colored product, with intensity proportional to concentration. cellbiolabs.comantibodies-online.com | Simple, rapid, and inexpensive; suitable for high-throughput screening. cellbiolabs.comantibodies-online.com | Lower specificity; often measures homocitrulline and citrulline combined; does not identify modification sites. cellbiolabs.comantibodies-online.com |

Homocitrulline in Fundamental Biological Processes and Systems Research

Investigation of Homocitrulline’s Role in Cellular Stress Responses and Protein Molecular Aging Research

Homocitrulline, a non-proteinogenic amino acid, is a key subject in the study of cellular stress and molecular aging, primarily through its connection to a process called carbamylation. Homocitrulline-d3 serves as a critical internal standard for the precise quantification of endogenous homocitrulline using mass spectrometry-based methods like GC- or LC-MS. caymanchem.com This enables researchers to accurately measure its accumulation and role in biological systems.

Carbamylation is a non-enzymatic post-translational modification where isocyanic acid binds to the free amino groups of proteins, particularly the ε-amino group of lysine (B10760008) residues, converting them into homocitrulline. caymanchem.combiosyn.com This process is considered a form of protein molecular aging, as it alters the structure and function of proteins, potentially leading to deleterious effects. nih.govnih.gov Isocyanic acid can be generated from the breakdown of urea (B33335) or through the myeloperoxidase-mediated oxidation of thiocyanate (B1210189), linking this modification to both metabolic waste and inflammatory pathways. caymanchem.comresearchgate.net

Research has established that protein carbamylation and the subsequent accumulation of homocitrulline are hallmarks of aging. biosyn.comnih.gov Studies have demonstrated a significant, age-dependent increase in homocitrulline concentrations in the skin of various mammalian species, including mice, cattle, and humans. biosyn.comgowinglife.com For instance, one study observed a 29-fold increase in homocitrulline levels in two-year-old mice compared to one-day-old mice. gowinglife.com Notably, long-lived proteins with slow turnover rates, such as type I collagen and elastin (B1584352) in the extracellular matrix, are preferential targets for carbamylation, leading to a progressive accumulation of damage over an organism's lifespan. biosyn.comnih.gov The rate of this accumulation has been found to be inversely correlated with longevity, suggesting that more efficient protective mechanisms may exist in longer-living species. nih.gov

The accumulation of homocitrulline is considered more prominent than some other age-related protein modifications. Research comparing homocitrulline to carboxymethyl-lysine, a major advanced glycation end product, found that homocitrulline accumulates more intensely, highlighting the significant role of carbamylation in age-related tissue changes. nih.govgowinglife.com This buildup of carbamylated proteins is implicated in the progression of various diseases, including atherosclerosis and chronic kidney disease, where they are considered valuable biomarkers. nih.gov

Table 1: Research Findings on Homocitrulline and Protein Aging

| Finding | Species/Model | Key Observation | Reference |

|---|---|---|---|

| Age-Related Accumulation | Mice, Cattle, Humans | Homocitrulline levels increase significantly with age in skin tissue. | biosyn.comgowinglife.com |

| Comparison with Glycation | General | Homocitrulline accumulation is more intense than that of the glycation product carboxymethyl-lysine. | nih.govgowinglife.com |

| Target Proteins | Mammalian Species | Long-lived matrix proteins like collagen and elastin are preferential targets for carbamylation. | biosyn.comnih.gov |

| Correlation with Longevity | Mammalian Species | The rate of accumulation of carbamylation-derived products is inversely correlated with species longevity. | nih.gov |

Exploration of Homocitrulline’s Influence on Subcellular Organelle Function in Research Models (e.g., Mitochondria)

The influence of homocitrulline on subcellular organelles, particularly mitochondria, is an area of active investigation, with studies suggesting it can impair mitochondrial function and contribute to cellular stress. Research utilizing rat cortical astrocytes has provided direct evidence of homocitrulline's detrimental effects. nih.gov In these models, homocitrulline was shown to decrease glutathione (B108866) (GSH) levels, a critical cellular antioxidant, indicating an induction of oxidative stress. nih.gov

When these astrocytes were subjected to additional stress using menadione, a compound that generates reactive oxygen species, the presence of homocitrulline exacerbated the damage. It led to a significant decrease in cell viability and a reduction in the mitochondrial membrane potential (ΔΨm). nih.gov The mitochondrial membrane potential is essential for ATP production, and its dissipation is a key indicator of mitochondrial dysfunction and a precursor to apoptosis. These findings suggest that homocitrulline, especially under conditions of pre-existing oxidative stress, can compromise mitochondrial integrity and the cell's antioxidant defenses. nih.gov

While direct studies on homocitrulline are specific, research on the related amino acid L-citrulline offers a contrasting perspective, highlighting the complexity of these pathways. Studies on mouse C2C12 myoblasts under heat stress showed that L-citrulline supplementation could prevent mitochondrial fragmentation and dysfunction. nih.gov However, the effects of homocitrulline appear distinct and damaging. The impairment of mitochondrial function by homocitrulline is a plausible mechanism contributing to the neurological dysfunction seen in conditions like Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, where homocitrulline accumulates. nih.gov

Table 2: Effects of Homocitrulline on Mitochondrial Parameters in Rat Cortical Astrocytes

| Condition | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Homocitrulline Treatment | Glutathione (GSH) Levels | Decreased | nih.gov |

| Homocitrulline + Menadione Stress | Cell Viability | Decreased | nih.gov |

| Homocitrulline + Menadione Stress | Mitochondrial Membrane Potential (ΔΨm) | Decreased | nih.gov |

Development and Application of Advanced Research Models for Studying Homocitrulline-Related Biochemical Phenomena (e.g., in vitro systems, animal models, non-clinical cellular contexts)

The study of homocitrulline-related biochemistry relies on a variety of advanced research models, where this compound plays a vital role as an internal standard for accurate quantification. caymanchem.com These models range from in vitro cellular systems to complex animal models, each providing unique insights into the impact of protein carbamylation.

In Vitro and Cellular Models: Non-clinical cellular contexts are fundamental for dissecting the direct effects of homocitrulline on cellular processes. Cultured rat cortical astrocytes have been used to demonstrate how homocitrulline impairs mitochondrial function and antioxidant defenses, particularly under oxidative stress. nih.gov Another approach involves using in vitro systems to study the biochemical consequences of carbamylation. For example, incubating phosphopeptides under physiological conditions has shown that the formation of dehydroalanine (B155165) intermediates—precursors to certain protein modifications—can occur spontaneously, providing a mechanistic basis for protein aging and crosslinking. nih.gov

Animal Models: Animal models are crucial for understanding the systemic and pathological consequences of homocitrulline accumulation in vivo. Mouse models have been instrumental in several areas:

Atherosclerosis: In transgenic Ldlr-/- mice expressing human myeloperoxidase, a high-fat diet led to increased levels of protein-bound homocitrulline in the aortas, linking carbamylation directly to atherogenesis. caymanchem.com

Autoimmunity: The injection of homocitrulline-containing peptides into the joints of mice has been shown to induce arthritis, demonstrating that carbamylated proteins can act as neoantigens and trigger autoimmune responses. caymanchem.comgowinglife.com

Proteomics: Global mapping of the homocitrullination proteome has been performed in mouse tissues, identifying numerous modification sites and providing a large-scale view of which proteins are affected. researchgate.net

The development of sensitive analytical techniques is paramount for these models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key method for the specific quantification of homocitrulline in biological samples like serum and tissues. nih.gov The use of stable isotope-labeled standards like this compound in these assays ensures high precision and accuracy, which is essential for validating findings from these research models. caymanchem.com

Systems Biology Approaches to Map Homocitrulline Pathways and Interactions within Complex Biological Networks

Systems biology offers a powerful framework for understanding the complex role of homocitrulline by integrating diverse data types to map its associated pathways and interaction networks. nih.govnih.gov This approach moves beyond the study of individual molecules to a holistic view of how carbamylation perturbs biological systems.

One key application is in the global analysis of post-translational modifications. Researchers have developed methods, such as using biotin (B1667282) thiol tags, to enrich and identify citrullinated and homocitrullinated proteins from complex biological samples simultaneously. researchgate.net Applying this to mouse tissues, a recent study identified 81 homocitrullination sites on 63 different proteins, creating the largest dataset of its kind to date. researchgate.net Such large-scale datasets are foundational for systems-level analysis, allowing researchers to map the distribution of homocitrullination across the proteome and use bioinformatics to predict the functional consequences and discover novel roles for this modification. researchgate.net

Furthermore, systems biology workflows are being designed to connect clinical biomarker data, including homocitrulline levels, to biological pathway models. medrxiv.org This is particularly relevant for inherited metabolic disorders like Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, where homocitrulline is a key biomarker. By visualizing patient-specific biomarker data within the context of metabolic networks, such as the urea cycle, clinicians and researchers can gain a clearer understanding of which metabolic reactions are disturbed. medrxiv.org This approach facilitates a shift from looking at individual markers in isolation to analyzing changes at the process level, which can aid in diagnosis and reveal complex interactions within the metabolic network. medrxiv.org These comprehensive models help to decipher how the accumulation of a single metabolite like homocitrulline can have wide-ranging effects on an entire biological system.

Future Directions in Homocitrulline D3 Research

Emerging Analytical Technologies for Ultra-Sensitive Detection and Spatial Resolution of Homocitrulline

The accurate measurement of homocitrulline is fundamental to understanding its role in disease. While existing methods have proven effective, research is moving towards technologies that offer even greater sensitivity and the ability to map the spatial distribution of this metabolite within tissues.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of homocitrulline in biological fluids like urine and serum. nih.govnih.gov This method is highly specific and sensitive, capable of distinguishing homocitrulline from structurally similar amino acids like methionine and taurine, which can be a challenge for older, derivatization-based systems. nih.gov The use of Homocitrulline-d3 as an internal standard in these assays is crucial for correcting analytical variability and ensuring accurate quantification. caymanchem.comnih.gov Current LC-MS/MS methods can achieve linearity up to 100 µmol/L with intraday and interday variations below 10%. nih.gov

Beyond LC-MS/MS, there is development in other assay formats. Enzyme-linked immunosorbent assays (ELISAs) and colorimetric assay kits provide alternative platforms suitable for plasma, serum, urine, and cell lysates. cellbiolabs.comcellbiolabs.com These kits, which often include homocitrulline standards, can detect total homocitrulline/citrulline with a sensitivity limit of around 37.5 µM. cellbiolabs.com While perhaps less specific than mass spectrometry, they offer a convenient method for higher-throughput screening. cellbiolabs.com

A significant frontier is the spatial resolution of homocitrulline within tissues. Studies have shown that homocitrulline levels vary locally in tissues like the synovial joints of rheumatoid arthritis patients, particularly around necrotic areas. researchgate.net Future research will likely employ advanced mass spectrometry imaging (MSI) techniques. MSI can visualize the distribution of molecules directly on tissue sections, offering an unparalleled view of where homocitrulline accumulates. This could reveal critical insights into local disease processes, such as identifying specific cell populations or microenvironments where carbamylation is most active.

| Technology | Principle | Typical Sample Types | Reported Sensitivity | Role of this compound |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Urine, Plasma, Serum, Tissue Lysates nih.govnih.govnih.gov | Linear up to 100 µmol/L nih.gov | Internal standard for precise quantification caymanchem.comnih.gov |

| Colorimetric Assay Kit / ELISA | Chemical reaction produces a chromophore measured by absorbance; or antibody-based detection. | Plasma, Serum, Urine, Cell/Tissue Lysates cellbiolabs.comcellbiolabs.com | Detection limit of 37.5 µM cellbiolabs.com | Used to create the standard curve for quantification cellbiolabs.com |

| Mass Spectrometry Imaging (MSI) | Direct analysis of molecules on a tissue surface to create a spatial map. | Tissue Sections researchgate.net | High, capable of cellular-level resolution | Not directly used in MSI, but confirms the identity of the detected mass signal. |

Advanced Isotopic Labeling Strategies for Elucidating Complex Biochemical Pathways

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules in complex biological systems. researchgate.net this compound is primarily used as an isotopic label for quantification, a technique where a known amount of the "heavy" labeled compound is added to a sample to accurately measure the amount of the endogenous "light" compound. caymanchem.commedchemexpress.com However, advanced strategies are emerging to move beyond simple quantification and to elucidate the dynamic pathways leading to homocitrulline formation.

Homocitrulline is generated from lysine (B10760008) residues reacting with cyanate (B1221674), which can be derived from urea (B33335) or from the myeloperoxidase (MPO)-catalyzed oxidation of thiocyanate (B1210189). wikipedia.orgresearchgate.net Advanced research strategies can involve the use of stable isotope-labeled precursors to trace these pathways. For instance, researchers could administer 13C- or 15N-labeled lysine to a cell culture or animal model and then use mass spectrometry to track the incorporation of these heavy isotopes into protein-bound homocitrulline. This would provide direct evidence of the rate and extent of lysine carbamylation under specific conditions.

Furthermore, differential isotopic labeling strategies can be used for comparative metabolomics. researchgate.net For example, cells under a control condition could be grown with normal lysine, while cells under a disease or stress condition are grown with deuterated lysine. By mixing the samples and analyzing them with mass spectrometry, researchers can precisely quantify the relative changes in homocitrulline production between the two states. Such strategies, which have been developed for studying other modifications like phosphorylation, can be adapted to investigate carbamylation dynamics. nih.gov These approaches provide a more dynamic view of the biochemical pathways than static measurements alone. nih.govunl.pt

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Homocitrulline Research

To achieve a comprehensive understanding of how homocitrulline contributes to disease, it is necessary to integrate data from multiple "omics" platforms. nyu.edunih.gov High-throughput technologies now allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics). nyu.edu The integration of these datasets is a powerful approach to uncover the complex biological interactions underlying disease pathophysiology. nih.govnih.gov

In the context of homocitrulline, a multi-omics approach would typically involve:

Proteomics: To identify which specific proteins are being carbamylated (i.e., contain homocitrulline residues). This can reveal which cellular pathways and functions are most affected by this post-translational modification. technologynetworks.com

Metabolomics: To quantify the levels of free homocitrulline and related metabolites (like lysine, urea, and citrulline) in biofluids or tissues. nih.gov This is where this compound is essential as an internal standard for accurate quantification by LC-MS. caymanchem.com

Recent studies have demonstrated the power of this integrated approach. In a study of calcium oxalate (B1200264) crystal-induced kidney injury, a combined proteomics and metabolomics analysis identified homocitrulline as a significantly upregulated metabolite, linking it to networks involved in inflammatory and immunological diseases. nih.gov Similarly, a metabolomics study of nonalcoholic fatty liver disease (NAFLD) found that L-homocitrulline was remarkably increased and was one of the top three metabolites for diagnosing the condition. nih.gov

Development of Novel Research Tools and Reagents for this compound Applications

Progress in homocitrulline research is intrinsically linked to the availability of high-quality research tools and reagents. This compound is a prime example of such a reagent, enabling the robust quantification required for clinical and basic research.

Key properties of this compound as a research reagent include its high isotopic purity and well-defined chemical characteristics, which are critical for its function as an internal standard in mass spectrometry. caymanchem.combioscience.co.uk

| Property | Specification | Reference |

|---|---|---|

| Formal Name | N6-carbamoyl-L-lysine-2,6,6-d3 | caymanchem.com |

| Synonyms | ε-Carbamyllysine-d3, L-ε-Amino-Carbamoyl-Lysine-d3 | caymanchem.com |

| Molecular Formula | C₇H₁₂D₃N₃O₃ | caymanchem.combioscience.co.uk |

| Molecular Weight | 192.2 | caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d3) | caymanchem.combioscience.co.uk |

| Formulation | A solid | caymanchem.combioscience.co.uk |

| Primary Application | Internal standard for GC- or LC-MS | caymanchem.com |

Beyond the internal standard itself, future development will focus on creating a broader toolkit for researchers. This includes:

Highly Specific Antibodies: Developing monoclonal antibodies that can distinguish between homocitrulline and citrulline residues on proteins would be a significant advance for techniques like immunohistochemistry and Western blotting, allowing for more precise localization and identification of carbamylated proteins. caymanchem.com

Improved Assay Kits: Creating next-generation ELISA and other immunoassay kits with higher sensitivity and specificity, and which are validated for a wider range of biological matrices, will facilitate larger-scale clinical studies. immusmol.com

Chemical Probes: Designing novel chemical probes that can selectively bind to and label homocitrullinated proteins in living cells would enable the study of carbamylation in real-time and help to pull down and identify modified proteins more efficiently.

These novel tools and reagents, used in conjunction with advanced analytical and multi-omics strategies, will be instrumental in fully elucidating the role of homocitrulline in health and disease.

Q & A

Q. How is Homocitrulline-d3 synthesized and validated for use as an internal standard in mass spectrometry-based assays?

this compound is synthesized via deuterium incorporation at specific positions (e.g., methyl or amino groups) using methods like acid-catalyzed H/D exchange or enzymatic modification. Validation requires confirming isotopic purity (>98% deuterium enrichment) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Stability under experimental conditions (e.g., pH, temperature) must also be assessed using accelerated degradation studies .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its specificity. Key parameters include:

Q. What role does this compound play in studying protein carbamylation in chronic kidney disease (CKD)?

As a stable isotope-labeled analog, this compound serves as an internal standard to quantify endogenous homocitrulline, a biomarker of protein carbamylation. It corrects for variability in sample preparation and instrument response, enabling precise measurement of carbamylation levels in CKD patient sera or tissue samples .

Advanced Research Questions

Q. How can researchers control for isotopic interference when using this compound in quantitative LC-MS/MS assays?

Isotopic interference may arise from natural abundance heavy isotopes (e.g., ¹³C, ¹⁵N) or incomplete deuteration. Mitigation strategies include:

Q. What are common sources of contradictory data in this compound-based studies of protein carbamylation, and how can they be resolved?

Contradictions may stem from:

- Sample heterogeneity : Variability in patient cohorts (e.g., CKD stage, comorbidities). Standardize inclusion criteria and stratify data by confounding factors.

- Pre-analytical variables : Differences in sample storage (e.g., freeze-thaw cycles altering carbamylation rates). Use uniform protocols and validate stability under study conditions.

- Methodological bias : Cross-validate findings with orthogonal techniques (e.g., immunoassays) .

Q. How should researchers design experiments to investigate this compound’s stability under varying physiological conditions?

Apply a factorial design to test stability across:

- pH : Simulate physiological (pH 7.4) and pathological (e.g., uremic pH 6.8–7.2) ranges.

- Temperature : Assess short-term (room temperature) vs. long-term (−80°C) storage.

- Oxidative stress : Expose to reactive oxygen species (e.g., H₂O₂) to mimic inflammatory environments. Use LC-MS/MS to monitor degradation products .

Q. What gaps exist in current literature regarding this compound’s stability under varying storage conditions, and how can future studies address them?

Existing studies often lack cross-matrix comparisons (e.g., plasma vs. urine) and fail to account for long-term freezer storage effects (>6 months). Future work should:

- Conduct longitudinal stability studies using NIST-traceable reference materials.

- Publish raw stability data in open-access repositories to enable meta-analyses .

Methodological and Analytical Challenges

Q. How can researchers optimize sample preparation protocols for this compound in complex biological fluids?

Key steps include:

- Deproteinization : Use organic solvents (acetonitrile/methanol) or ultrafiltration to remove interfering proteins.

- Solid-phase extraction (SPE) : Employ mixed-mode cation-exchange cartridges to enhance recovery of polar metabolites.

- Derivatization : For gas chromatography (GC)-MS, use silylation agents (e.g., BSTFA) to improve volatility .

Q. What statistical approaches are recommended for analyzing this compound-derived data in multi-omics studies?

- Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) to identify carbamylation patterns linked to clinical outcomes.

- Pathway enrichment : Tools like MetaboAnalyst to map homocitrulline levels to urea cycle or antioxidant pathways.

- Batch correction : Algorithms (e.g., ComBat) to adjust for inter-laboratory variability .

Q. How can this compound be integrated into cross-disciplinary studies (e.g., linking metabolomics with histopathology)?